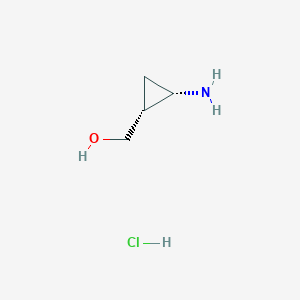

cis-(2-Aminocyclopropyl)methanol hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Cyclopropyl Derivatives : cis-(2-Aminocyclopropyl)methanol hcl has been utilized in the synthesis of cyclopropyl derivatives of methionine, showcasing its versatility in creating N-protected forms of amino acids through advanced synthetic routes (Burgess & Ke, 1996).

- Carbocyclic Nucleoside Analogues : The compound served as a precursor in the synthesis of novel classes of carbocyclic nucleoside analogues, demonstrating its importance in developing potential therapeutic agents (Csuk & Scholz, 1994).

- Enantiomer Separation : Research on the separation and identification of enantiomers of racemic cis- and trans-2-aminocyclohexane-1-methanol derivatives has highlighted the compound's significance in chiral chemistry, contributing to the development of enantiomerically pure substances (Péter et al., 1998).

- Mechanism Studies : Studies on the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol have provided insights into the reaction mechanisms and kinetics of cyclopropyl methanols, enhancing our understanding of their stability and reactivity under thermal conditions (Nisar, Ali, & Awan, 2008).

作用機序

Target of Action

Similar compounds have been found to inhibit the enzyme lysine-specific demethylase 1 (lsd1) . LSD1 is a member of the amine oxidase family and plays a crucial role in various physiological processes, including cell proliferation and differentiation .

Mode of Action

It’s worth noting that lsd1 inhibitors often work by irreversibly binding to the enzyme’s cofactor, flavin adenine dinucleotide (fad), thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Lsd1 is known to demethylate histone 3 at lysine 4 (h3k4) and lysine 9 (h3k9), as well as non-histone substrates such as p53, e2f1, and stat3 . This suggests that the compound could potentially influence these pathways.

Result of Action

Inhibition of lsd1 has been associated with changes in gene expression and cellular differentiation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-(2-Aminocyclopropyl)methanol hcl involves the reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride to form cis-(2-Aminocyclopropyl)carboxaldehyde, which is then reduced with sodium borohydride to form cis-(2-Aminocyclopropyl)methanol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropanecarboxaldehyde", "Hydroxylamine hydrochloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form cis-(2-Aminocyclopropyl)carboxaldehyde.", "Step 2: The cis-(2-Aminocyclopropyl)carboxaldehyde is then reduced with sodium borohydride in methanol to form cis-(2-Aminocyclopropyl)methanol.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of cis-(2-Aminocyclopropyl)methanol." ] } | |

CAS番号 |

1374009-31-0 |

分子式 |

C4H10ClNO |

分子量 |

123.58 g/mol |

IUPAC名 |

[(1S,2R)-2-aminocyclopropyl]methanol;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 |

InChIキー |

RJOHVWOEIOVUMN-VKKIDBQXSA-N |

異性体SMILES |

C1[C@@H]([C@@H]1N)CO.Cl |

SMILES |

C1C(C1N)CO.Cl |

正規SMILES |

C1C(C1N)CO.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)

![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)

![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)

![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)

![N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2915899.png)